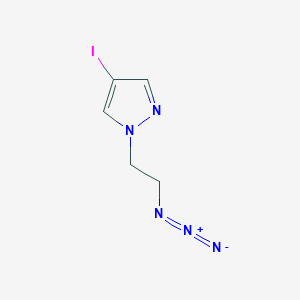

1-(2-azidoethyl)-4-iodo-1H-pyrazole

Description

1-(2-Azidoethyl)-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azidoethyl group at the N1 position and an iodine atom at the C4 position. Its molecular formula is C₅H₇IN₅, with a molecular weight of 275.03 g/mol. The compound is primarily utilized as a versatile intermediate in click chemistry (CuAAC reactions) and pharmaceutical synthesis due to its reactive azide group and iodine atom, which enable further functionalization .

Properties

IUPAC Name |

1-(2-azidoethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNQUGUMJPWDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination Using Iodine and Oxidants

A well-documented method for preparing 4-iodopyrazole derivatives involves direct iodination of pyrazole or substituted pyrazoles using iodine in the presence of an oxidant. For example, the synthesis of 1-methyl-4-iodopyrazole uses iodine as the iodinating agent and hydrogen peroxide as the oxidant under controlled temperature and pH conditions to selectively substitute the hydrogen at the 4-position with iodine.

-

- Pyrazole derivative (e.g., 1-methylpyrazole) and iodine mixed and heated to 40–80 °C.

- Dropwise addition of aqueous hydrogen peroxide (15–50% concentration, preferably 35–50%) over 1–5 hours.

- Reaction temperature maintained at 50–100 °C for 1–12 hours.

- After reaction, neutralization with sodium hydroxide or ammonia to pH 6–8, followed by crystallization to isolate the iodinated product.

Mechanism insight:

The oxidant regenerates iodine from hydrogen iodide formed during the reaction, driving the iodination forward and improving yield and efficiency.-

- Yields around 57.8% for 1-methyl-4-iodopyrazole.

- Purity approximately 97.5% by HPLC.

- Melting points consistent with literature values.

This method is scalable and applicable to various substituted pyrazoles, including 4-iodopyrazole and methyl-substituted analogs.

Alternative Iodination Routes

Other iodination methods reported include:

- Use of molecular iodine with potassium iodide in aqueous media under reflux.

- Iodination reactions monitored and optimized by HPLC for selectivity.

These methods emphasize mild conditions and high regioselectivity for the 4-position iodination.

Representative Data Table of Preparation Parameters

| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Iodination | Pyrazole + Iodine + H2O2 (35–50%) aqueous solution | 50–100 | 3–5 | ~58 | pH adjusted to 6–8 post-reaction; oxidant regenerates iodine |

| 2 | N1-Alkylation (Azidoethylation) | 4-Iodopyrazole + 2-bromoethyl azide + K2CO3 in DMF | 25–80 | 6–24 | Variable | Base-mediated nucleophilic substitution |

Research Findings and Considerations

The iodination step is crucial for regioselectivity and yield. Use of oxidants like hydrogen peroxide enhances iodine utilization and reduces cost by regenerating iodine from hydrogen iodide byproduct.

The N1-alkylation with azidoethyl groups requires careful control to avoid side reactions such as multiple substitutions or decomposition of the azide group.

Purification after each step is essential to achieve high purity, which is critical for subsequent applications in synthesis or pharmacological studies.

The methodologies are adaptable to various substituted pyrazoles, allowing for structural diversification.

Chemical Reactions Analysis

1-(2-Azidoethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions:

Common reagents used in these reactions include copper(I) catalysts for click reactions, hydrogen gas for reductions, and various bases for substitution reactions. The major products formed from these reactions are typically triazoles and amines, depending on the specific reaction conditions.

Scientific Research Applications

1-(2-Azidoethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)-4-iodo-1H-pyrazole exerts its effects is primarily through its azido group, which can participate in a variety of chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper(I) ions . This reactivity makes it a valuable tool in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-(2-azidoethyl)-4-iodo-1H-pyrazole and structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and biological relevance.

Table 1: Structural and Functional Comparison

Reactivity and Functionalization

- Azide vs. Ether Groups : The azidoethyl group in this compound enables rapid CuAAC reactions for triazole formation, a feature absent in 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (ether-substituted) .

- Iodine vs. Halogenated Benzyl Groups : The iodine atom at C4 allows direct cross-coupling, whereas 1-(2-chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole combines halogenated benzyl (enhanced lipophilicity) and iodine for dual reactivity in kinase inhibitor synthesis .

Research Findings and Trends

- Antifungal Drug Design : Hybrids of this compound and triazoles demonstrate improved pharmacokinetics over metronidazole derivatives, with logP values optimized for blood-brain barrier penetration .

- Thermodynamic Stability : Computational studies indicate that the azidoethyl group increases molecular polarity (cLogP = 1.2) compared to benzyl-substituted analogs (cLogP = 2.8), influencing solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for 1-(2-azidoethyl)-4-iodo-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including halogenation and azide introduction. Key steps include:

- Halogenation : Use of iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) to introduce the iodine substituent. Palladium catalysts (e.g., PdCl₂) may enhance regioselectivity .

- Azide Incorporation : Reaction of a bromoethyl intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization : Continuous flow reactors improve yield (up to 85%) and purity (>95%) by maintaining precise temperature and solvent ratios .

Q. Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | NIS, DCM, 0°C → RT | 78% |

| Azide Substitution | NaN₃, DMF, 70°C | 82% |

Q. How should researchers characterize the purity and structure of this compound?

Q. What stability considerations are critical for handling this compound?

- Thermal Stability : Avoid temperatures >80°C to prevent azide decomposition (risk of exothermic reactions) .

- Light Sensitivity : Store in amber vials at –20°C to mitigate iodine bond cleavage .

- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; aqueous buffers may hydrolyze the azide group .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole functionalization?

Regioselectivity in halogenation/azide addition is achieved via:

- Catalytic Control : PdCl₂ directs iodine to the 4-position of pyrazole, while Cu(I) catalysts favor azide coupling at the ethyl chain .

- Steric Effects : Bulky directing groups (e.g., benzyl) block undesired substitution sites .

- Temperature Modulation : Lower temperatures (0°C) stabilize kinetic products (e.g., 4-iodo vs. 5-iodo isomers) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Click Chemistry : The azide group enables Huisgen cycloaddition with alkynes to generate triazole-linked conjugates for biological targeting .

- Halogen Bonding Studies : Iodine’s polarizability enhances interactions with protein residues (e.g., tyrosine), assessed via X-ray crystallography .

- Comparative Bioassays : Replace iodine with bromine/chlorine to evaluate halogen-dependent enzyme inhibition (e.g., kinase assays) .

Q. How do solvent and pH affect reactivity in downstream applications?

Q. What are the challenges in transitioning from in vitro to in vivo studies with this compound?

- Metabolic Stability : The azide group is prone to glutathione-mediated reduction in vivo; consider pro-drug strategies (e.g., acetyl protection) .

- Toxicity Screening : Assess hepatotoxicity via cytochrome P450 inhibition assays (IC₅₀ values <10 µM indicate high risk) .

- Biodistribution : Radiolabel with ¹²⁵I for SPECT imaging to track tissue uptake .

Q. What computational methods support the design of derivatives with enhanced properties?

- Docking Simulations : AutoDock Vina predicts binding affinities to targets like EGFR (∆G < –8 kcal/mol suggests strong inhibition) .

- DFT Calculations : Optimize iodine’s σ-hole geometry for halogen bonding using B3LYP/6-31G* basis sets .

- ADMET Prediction : SwissADME estimates logP (~2.5) and BBB permeability (low) for pharmacokinetic profiling .

Data Contradictions and Resolutions

- Azide Reactivity Discrepancies : Some studies report azide stability in DMSO , while others note decomposition after 48 hours . Resolution: Use fresh solutions and monitor via IR spectroscopy.

- Regioselectivity in Halogenation : Conflicting reports on Pd vs. Cu catalysts . Resolution: Pre-activate PdCl₂ with PPh₃ to suppress side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.